

Nemifitide: A Technical Overview of its Chemical Properties and Investigational Profile

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Compound of Interest

Compound Name: *Nemifitide*

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Abstract

Nemifitide (also known as INN-00835) is a synthetic pentapeptide analogue of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder.[1][2] This technical guide provides a detailed overview of **Nemifitide**'s amino acid sequence, chemical structure, and a summary of its preclinical and clinical investigation. It includes quantitative data, experimental methodologies, and diagrams of its proposed signaling interactions and experimental workflows.

Core Chemical and Physical Properties

Nemifitide is a pentapeptide with a specific sequence of modified and standard amino acids. Its chemical identity is well-characterized, providing a solid foundation for its study and synthesis.

Amino Acid Sequence

The amino acid sequence of **Nemifitide** is 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂. [1][3] This sequence can be described as:

- 4-F-Phe: A non-proteinogenic amino acid, 4-Fluoro-L-phenylalanine, at the N-terminus.

- 4-OH-Pro: (4R)-4-hydroxy-L-proline (Hydroxyproline), a post-translationally modified amino acid.
- Arg: L-Arginine.
- Gly: Glycine.
- Trp-NH₂: L-Tryptophanamide, with the C-terminus amidated.

Chemical Structure and Identifiers

The chemical structure of **Nemifitide** is presented below, along with its key identifiers.

Identifier	Value
IUPAC Name	(4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide[1]
Molecular Formula	C ₃₃ H ₄₃ FN ₁₀ O ₆ [1][3][4][5]
Molar Mass	694.769 g·mol ⁻¹ [1][4][5]
CAS Number	173240-15-8[1][3][4]
PubChem CID	6918348[1]
SMILES	C1--INVALID-LINK--N)C(=O)NCC(=O)N--INVALID-LINK--C(=O)N)C(=O)--INVALID-LINK--F)N">C@HO[1]
InChI	InChI=1S/C ₃₃ H ₄₃ FN ₁₀ O ₆ /c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1[1][5]

Pharmacological and Clinical Data

Nemifitide has undergone several clinical trials, providing data on its pharmacokinetics, efficacy, and safety profile.

Pharmacokinetic Properties

Parameter	Value	Source
Half-life	15-30 minutes	[1]
Administration	Subcutaneous injection	[1]
Absorption & Elimination	Rapidly absorbed and eliminated	[6]
Dose Proportionality	AUC and Cmax are dose-proportional at doses from 8 mg to 320 mg s.c.	[6]
Metabolism	Extensively metabolized in the liver and intestine, involving CYP1A2, CYP2C19, and CYP2D6	[6]

Receptor Binding Profile

The mechanism of action for **Nemifitide** is not fully elucidated, but it is known to bind to several receptors, albeit at micromolar concentrations.[\[1\]](#)

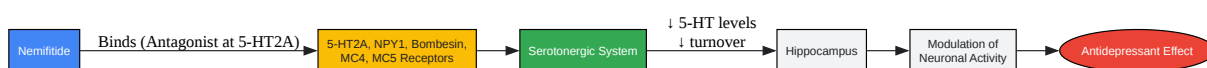
Receptor	Interaction
5-HT2A	Antagonist
NPY1	Binds
Bombesin	Binds
MC4	Binds
MC5	Binds

Clinical and Preclinical Dosages

Study Type	Model	Dosage Range	Source
Preclinical	Flinders Sensitive Line (FSL) rats	0.025-0.3 mg/kg and 3.0-15.0 mg/kg (biphasic effect)	[2]
Phase II Clinical	Patients with major depression	0.2 mg/kg/day s.c. for 5 days	[7]
Phase II Clinical	Patients with major depression	18 mg/patient/day s.c.	[7]
Clinical Study	Outpatients with MDD	30 mg/day and 45 mg/day s.c.	[8]
Pilot Study	Refractory depression patients	40-240 mg/day s.c. for 10-20 doses	[9]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action remains unclear, **Nemifitide**'s structural similarity to MIF-1 and its receptor binding profile suggest potential pathways.[1] Administration in rats has been shown to decrease 5-HT levels and turnover in the hippocampus, indicating an involvement of the serotonergic system.[6]



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Caption: Proposed signaling interactions of **Nemifitide**.

Experimental Protocols and Workflows

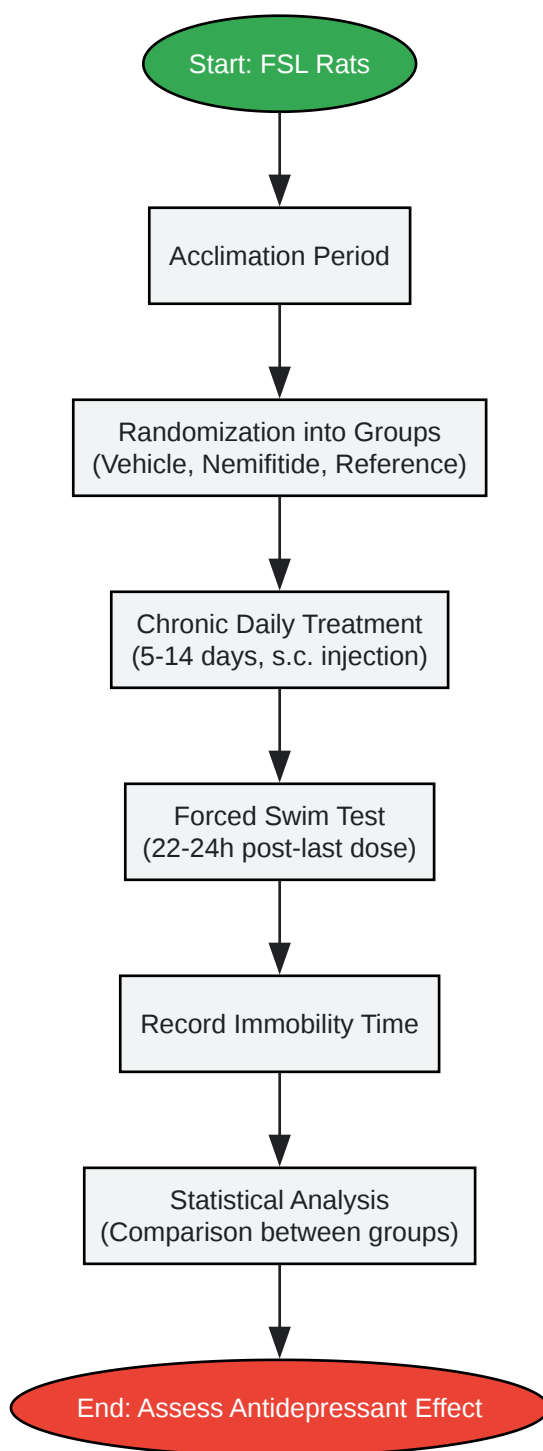
The following sections detail common experimental methodologies used in the evaluation of **Nemifitide**.

Preclinical Efficacy: Forced Swim Test

The Porsolt forced swim test is a common behavioral test used to assess antidepressant-like activity in rodents.

Protocol:

- Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, are used.
- Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.
- Treatment: Rats are treated chronically with **Nemifitide** (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle via subcutaneous injection for a specified period (e.g., 5 or 14 days).[\[2\]](#)
- Forced Swim Test: 22-24 hours after the last treatment, rats are individually placed in a cylinder filled with water (25°C) for a 5-minute test session.
- Data Analysis: The duration of immobility (floating without struggling) is recorded. A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[\[2\]](#)



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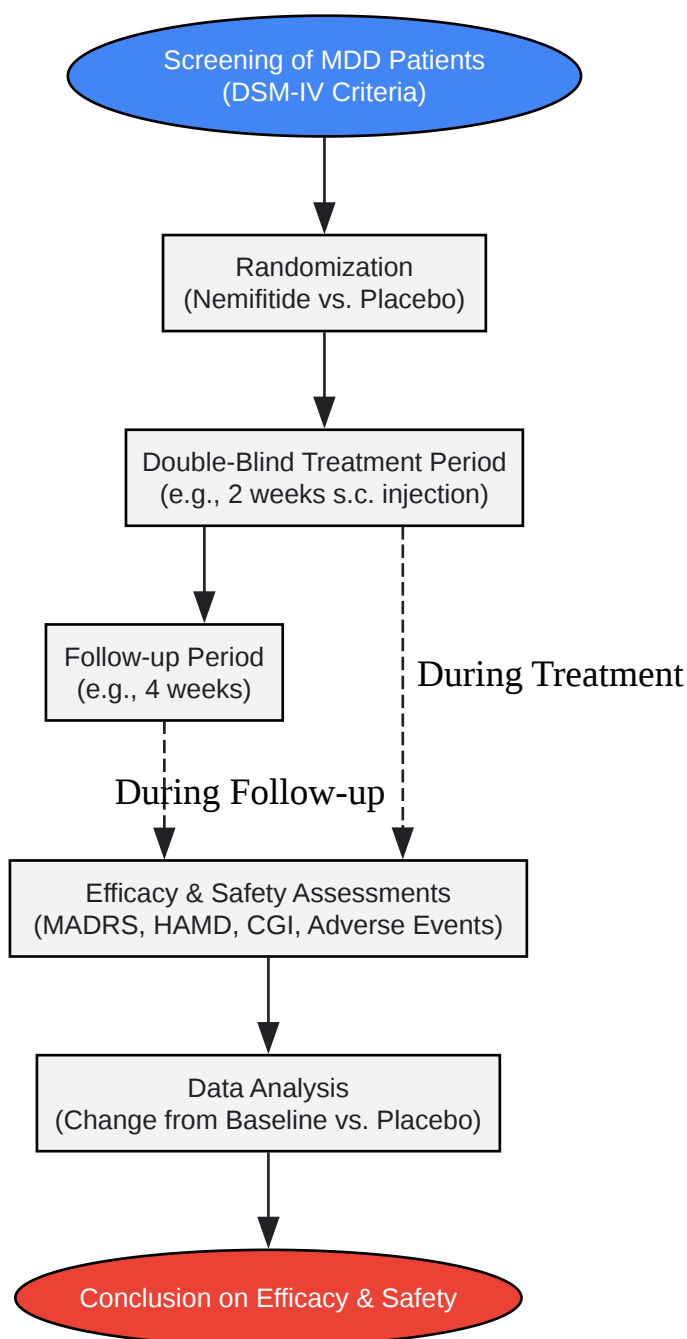
Caption: Workflow for the preclinical forced swim test.

Clinical Trial Workflow

Clinical trials for **Nemifitide** in patients with major depressive disorder (MDD) follow a structured protocol to assess safety and efficacy.

Protocol:

- Patient Recruitment: Patients meeting DSM-IV criteria for MDD are screened for eligibility.
- Randomization: Eligible patients are randomized to receive **Nemifitide** (e.g., 30 mg/d or 45 mg/d) or a placebo in a double-blind manner.[8]
- Treatment Period: The drug or placebo is administered via subcutaneous injection over a defined period (e.g., daily for 5 days a week for 2 weeks).[8]
- Follow-up: Patients are followed for an additional period (e.g., 4 weeks) to assess the duration of effect.[8]
- Efficacy Assessment: Efficacy is evaluated using psychiatric rating scales such as the Montgomery-Asberg Depression Rating Scale (MADRS), Hamilton Psychiatric Rating Scale for Depression (HAM-D), and Clinical Global Impression (CGI) scales at baseline and various time points throughout the study.[8]
- Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
- Data Analysis: Changes in depression scale scores from baseline are compared between the **Nemifitide** and placebo groups.



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Caption: General workflow for a double-blind, placebo-controlled clinical trial of **Nemifitide**.

Conclusion

Nemifitide is a well-defined pentapeptide with antidepressant properties demonstrated in both preclinical and clinical settings. Its rapid onset of action and favorable safety profile are notable

characteristics.[1][7] Although its precise mechanism of action requires further investigation, its interaction with the serotonergic system provides a basis for future research. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of drug development and neuroscience.

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